molecular formula C11H9N3S B6258151 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile CAS No. 1221432-10-5

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

Cat. No. B6258151
CAS RN: 1221432-10-5
M. Wt: 215.3
InChI Key:
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Description

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile (APMTC) is a novel compound that has recently been studied for its potential applications in a variety of scientific fields. This compound has a unique structure that allows it to interact with a range of different molecules in different ways. APMTC has been studied for its ability to act as a catalyst in various reactions, as a fluorescent marker in biological imaging, and as a potential therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic reactions, as a fluorescent marker in biological imaging, and as a potential therapeutic agent in the treatment of certain diseases. It has also been studied for its potential applications in nanotechnology, drug delivery, and materials science.

Mechanism of Action

The precise mechanism of action of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is still not fully understood. However, it is believed that the compound acts as an electron donor or acceptor in various reactions. It has been shown to interact with a range of molecules, including DNA, proteins, and other small molecules. It is also believed to act as an antioxidant, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to interact with a range of molecules, including DNA, proteins, and other small molecules. It has also been shown to act as an antioxidant, which may explain its potential therapeutic effects. In addition, it has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several advantages for use in lab experiments. It is easy to synthesize and can be used in a variety of reactions. It is also relatively stable and non-toxic, making it suitable for use in a wide range of experiments. However, it is important to note that this compound is not suitable for use in all experiments, as it can interact with certain molecules in unexpected ways.

Future Directions

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has a wide range of potential applications in scientific research and in the development of new therapies. In the future, it may be used as a catalyst in organic reactions, as a fluorescent marker in biological imaging, and as a potential therapeutic agent in the treatment of certain diseases. It may also be used in nanotechnology, drug delivery, and materials science. In addition, further research into the biochemical and physiological effects of this compound may lead to a better understanding of its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a multi-step process that involves the use of several different organic and inorganic reagents. The first step involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile (AMTC) with pyridine in the presence of a base (e.g. sodium hydroxide) to form a Schiff base. The Schiff base is then reacted with ethyl chloroformate to form the desired this compound (this compound).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile involves the reaction of 2-bromo-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile with ammonia.", "Starting Materials": [ "2-bromo-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile", "Ammonia" ], "Reaction": [ "Add 2-bromo-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile to a reaction flask", "Add ammonia to the reaction flask", "Heat the reaction mixture to 100°C for 24 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with water and dry it", "Recrystallize the product from ethanol to obtain pure 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile" ] }

CAS RN

1221432-10-5

Molecular Formula

C11H9N3S

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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